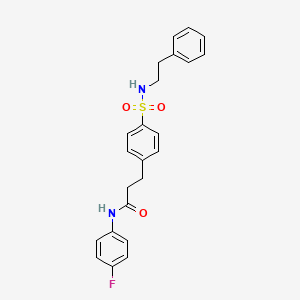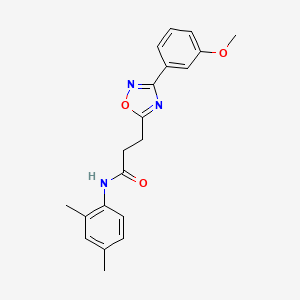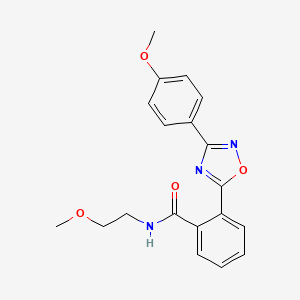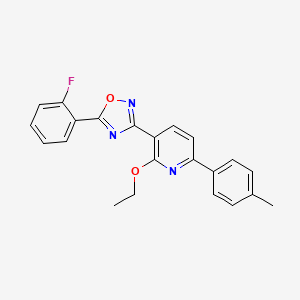
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole are varied and complex. Studies have shown that this compound can affect a range of biological processes, including cell proliferation, apoptosis, and immune response. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for certain enzymes and proteins, which makes it useful for studying specific biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One area of research that is particularly promising is the development of new cancer treatments based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, there is ongoing research into the mechanism of action of this compound and its potential interactions with other drugs and chemicals.
合成方法
The synthesis of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-chloro-6-(p-tolyl)pyridine with potassium carbonate to form 2-ethoxy-6-(p-tolyl)pyridine. This intermediate is then reacted with 2-fluorobenzonitrile and sodium hydride to form 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole.
科学研究应用
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-3-27-21-17(12-13-19(24-21)15-10-8-14(2)9-11-15)20-25-22(28-26-20)16-6-4-5-7-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHFYPKCKXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


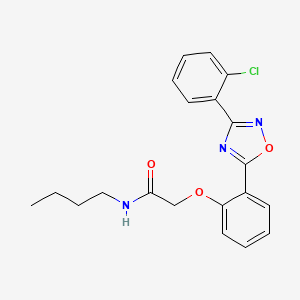

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
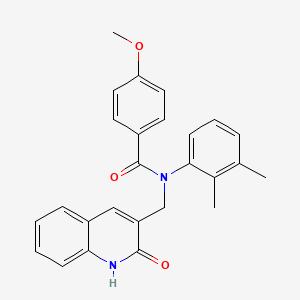

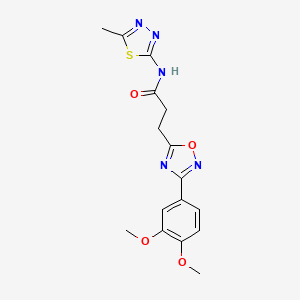
![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)

